16-Epiretuline
Description
Chemical Identity and Synthesis 16-Epiretuline (CAS No.: 10388-62-2) is an organic compound with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.45 g/mol . It is also known by synonyms such as isoretuline. Structurally, it belongs to a class of alkaloids characterized by a bicyclic framework with a tertiary amine group and oxygen-containing functional groups. The compound is synthesized via multi-step organic reactions, with LookChem identifying four key literature sources guiding its synthetic routes .
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(1R,9S,10R,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/b14-3-/t15-,16+,19-,20-,21+/m0/s1 |
InChI Key |
IJTKEUDLEABZCZ-YVBRLKKJSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO |
Synonyms |
16-epiretuline isoretuline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Retuline and 16-Epiretuline
Assuming retuline (base compound) shares a core structure with 16-Epiretuline, the primary difference lies in stereochemistry.
Key Differences:
Implications :
- Stereochemical differences may influence receptor binding or metabolic stability. For instance, epimerization can alter solubility or bioavailability, as seen in other alkaloids .
- Synthesis of 16-Epiretuline likely requires chiral resolution steps to isolate the desired epimer, increasing production costs compared to non-epimeric analogs .
Functional Analogues: Isoretuline and 16-Epiretuline
However, nomenclature differences (e.g., "iso-" prefix) could indicate distinct stereoisomers or regiochemical variations.
Functional Comparison:
| Property | 16-Epiretuline | Isoretuline |
|---|---|---|
| Synonyms | 16-epiretuline, isoretuline | Isoretuline, 16-epiretuline |
| Identity | Likely identical or enantiomers | Requires spectroscopic confirmation |
Analytical Challenges :
- Without NMR or HRMS data, distinguishing between enantiomers or positional isomers remains speculative .
- Regulatory guidelines (e.g., from the National Medical Products Administration) stress the need for rigorous characterization of stereoisomers in pharmaceuticals, underscoring the importance of such analyses .
Recommendations :
- Conduct comparative studies using in vitro models to evaluate receptor affinity or enzymatic inhibition.
- Apply advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) to resolve stereochemical ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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